2-Cyanoguanidine;(4,6-dimethylpyrimidin-2-yl)cyanamide
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Overview
Description
2-Cyanoguanidine;(4,6-dimethylpyrimidin-2-yl)cyanamide is a compound that combines the properties of 2-cyanoguanidine and 4,6-dimethylpyrimidin-2-yl)cyanamide. 2-Cyanoguanidine is a nitrile derived from guanidine and is a dimer of cyanamide . It is a colorless solid that is soluble in water, acetone, and alcohol . The compound is used in various industrial applications, including as a curing agent for epoxy resins and as a slow-release fertilizer .
Preparation Methods
2-Cyanoguanidine is produced by treating cyanamide with a base . The reaction conditions typically involve the use of an alkaline medium to facilitate the dimerization of cyanamide. Industrial production methods for 2-cyanoguanidine involve the decomposition of cyanamide in soil, which leads to the formation of the compound . The synthesis of (4,6-dimethylpyrimidin-2-yl)cyanamide involves the reaction of 4,6-dimethylpyrimidine with cyanamide under specific conditions .
Chemical Reactions Analysis
2-Cyanoguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include bases, acids, and nucleophiles . Major products formed from these reactions include guanidines and melamine . For example, the condensation of 2-cyanoguanidine with nitriles produces acetoguanamine and benzoguanamine . Additionally, reactions of 4,6-dimethylpyrimidin-2-yl)cyanamide with N,N-binucleophiles lead to the formation of derivatives such as benzimidazol-2-amine and imidazolidin-2-imine .
Scientific Research Applications
2-Cyanoguanidine and its derivatives have a wide range of scientific research applications. In chemistry, they are used as intermediates in the synthesis of various compounds, including pharmaceuticals and agrochemicals . In biology, 2-cyanoguanidine is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules . In medicine, derivatives of 2-cyanoguanidine are used in the development of drugs for the treatment of diabetes and other metabolic disorders . Industrially, the compound is used as a curing agent for epoxy resins and as a slow-release fertilizer .
Mechanism of Action
The mechanism of action of 2-cyanoguanidine involves its ability to form hydrogen bonds and its high basicity . The compound can exist in a zwitterionic form via a formal acid-base reaction among the nitrogens . Loss of ammonia from the zwitterionic form, followed by deprotonation of the remaining central nitrogen atom, gives the dicyanamide anion . This anion can interact with various molecular targets and pathways, leading to its effects in biological systems .
Comparison with Similar Compounds
2-Cyanoguanidine is similar to other guanidine derivatives, such as acetoguanamine and benzoguanamine . it is unique in its ability to form a zwitterionic form and its high solubility in water, acetone, and alcohol . Similar compounds include cyanamide, calcium cyanamide, and sodium cyanamide . These compounds share some chemical properties with 2-cyanoguanidine but differ in their specific applications and reactivity .
Properties
CAS No. |
500769-66-4 |
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Molecular Formula |
C9H12N8 |
Molecular Weight |
232.25 g/mol |
IUPAC Name |
2-cyanoguanidine;(4,6-dimethylpyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C7H8N4.C2H4N4/c1-5-3-6(2)11-7(10-5)9-4-8;3-1-6-2(4)5/h3H,1-2H3,(H,9,10,11);(H4,4,5,6) |
InChI Key |
ZEBGWSYQSUVBAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC#N)C.C(#N)N=C(N)N |
Origin of Product |
United States |
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